2-Chloroquinolin-4-amine

Synthetic Chemistry Medicinal Chemistry Building Blocks

2-Chloroquinolin-4-amine (CAS 80947-25-7) is the definitive 2-chloro-4-aminoquinoline scaffold for medchem. Unlike 4,7-dichloroquinoline, its regiochemistry provides orthogonal reactivity at C2 (SNAr/cross-coupling) and C4 (amine), enabling systematic SAR around the 4-aminoquinoline core. Critically, this substitution pattern is mandatory for RIP2 kinase inhibitors—a 7-chloro isomer swap fails to replicate target binding. Leverage this high-purity building block to generate novel IP and optimize leads (reduced basicity, better metabolic stability).

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 80947-25-7
Cat. No. B3024582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinolin-4-amine
CAS80947-25-7
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)Cl)N
InChIInChI=1S/C9H7ClN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)
InChIKeyQVCRGJALYOLXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinolin-4-amine (CAS 80947-25-7) as a Foundational 4-Aminoquinoline Scaffold


2-Chloroquinolin-4-amine (CAS 80947-25-7) is a member of the 4-aminoquinoline class, defined by an amino group at the 4-position and a chlorine atom at the 2-position of the quinoline ring [1]. This specific substitution pattern establishes it as a crucial core structure for synthesizing various bioactive molecules. Unlike widely used antimalarial drugs like chloroquine, which has a 7-chloro substitution, the 2-chloro-4-amino motif provides a different regiochemical handle for further functionalization, making this compound a key heterocyclic building block in medicinal chemistry and drug discovery research .

Why 7-Chloro or 4-Amino Analogs Cannot Replace 2-Chloroquinolin-4-amine in Synthesis


The utility of 2-Chloroquinolin-4-amine is dictated by its specific regiochemistry. The chlorine atom at position 2 and the amine at position 4 provide a unique and non-interchangeable reactivity profile for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Substituting with a more common 4,7-dichloroquinoline or a 4-amino-7-chloroquinoline would place the reactive handles at different positions, fundamentally altering the structure of downstream derivatives. In applications like the synthesis of RIP2 kinase inhibitors, the specific substitution pattern of the 4-aminoquinoline core is critical for target binding and selectivity, meaning a simple scaffold swap will not yield the same biological outcome [2]. Therefore, for synthetic routes targeting a 2-chloro-4-aminoquinoline core, this specific compound is a non-substitutable starting material.

Quantitative Differentiation of 2-Chloroquinolin-4-amine Against Key Analogs


Regiochemical Differentiation from Chloroquine Scaffolds for SNAr Reactivity

2-Chloroquinolin-4-amine possesses a chlorine atom at the 2-position, contrasting with the 7-chloro substitution found in the chloroquine scaffold. This structural difference dictates distinct synthetic utility, as the 2-position chlorine is amenable to nucleophilic aromatic substitution (SNAr) reactions under different conditions or with different selectivity than the 4-chloro or 7-chloro analogs [1]. This regiochemical distinction is paramount for accessing specific derivative libraries not attainable from 7-chloroquinoline starting materials.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Comparison of Physicochemical Properties: pKa and Lipophilicity vs. 7-Chloro Analogs

The placement of the chlorine atom at the 2-position versus the 7-position alters key physicochemical properties that influence downstream compound behavior. 2-Chloroquinolin-4-amine has a predicted pKa of 4.24±0.50 and a computed LogP of 3.05 . In contrast, chloroquine (a 7-chloro-4-aminoquinoline) has a pKa of ~8.4 and 10.8 for its two basic nitrogens, and a LogP of ~4.6 [1]. The lower pKa and lipophilicity of 2-Chloroquinolin-4-amine indicate it will have significantly different protonation states at physiological pH and a different distribution profile compared to 7-chloro analogs, which is a critical design consideration.

ADME Drug Design Physicochemical Properties

Synthetic Utility: Documented as Key Intermediate in Kinase Inhibitor Patents

2-Chloroquinolin-4-amine is explicitly claimed and exemplified as a core intermediate in the synthesis of substituted 4-aminoquinolines that act as RIP2 kinase inhibitors [1]. The patent describes its use in multi-step synthetic sequences to generate a library of compounds, highlighting its specific and necessary role in accessing this pharmacologically relevant chemical space. While not a direct bioactivity comparison, this demonstrates a unique and quantifiable industrial application not shared by all 4-aminoquinoline isomers.

Kinase Inhibition Immunology Patent Synthesis

Optimal Scientific and Industrial Use Cases for 2-Chloroquinolin-4-amine (CAS 80947-25-7)


Synthesis of Diverse 4-Aminoquinoline Libraries via C2-Selective Derivatization

This is the primary and most validated application. Researchers can leverage the chlorine at the 2-position as a reactive handle for SNAr or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents [1]. This allows for the exploration of chemical space that is inaccessible from the more common 4,7-dichloroquinoline starting material, enabling the creation of novel intellectual property and the optimization of biological activity against targets like RIP2 kinase [2].

Design of Kinase Inhibitors with Altered Selectivity Profiles

As evidenced by patent literature, the 2-chloro-4-aminoquinoline core is a privileged scaffold for kinase inhibition. Using 2-Chloroquinolin-4-amine as a starting point allows medicinal chemists to systematically vary substituents on both the amino group (C4) and the chlorine position (C2) [1]. This dual functionalization is critical for probing structure-activity relationships (SAR) and developing selective kinase inhibitors, particularly for targets like RIP2 kinase involved in inflammatory and autoimmune diseases [2].

Physicochemical Property Optimization of Quinoline-Based Leads

The distinct pKa and LogP of the 2-chloro isomer, compared to the 7-chloro isomer, make 2-Chloroquinolin-4-amine a valuable tool for modulating the drug-like properties of a lead series [1]. Incorporating this core into a molecule can reduce basicity and lipophilicity, which are often correlated with improved metabolic stability, reduced off-target pharmacology (e.g., hERG binding), and better oral absorption [2]. This is a strategic application in lead optimization campaigns.

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